4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole
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Overview
Description
The compound “4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole” is a complex organic molecule that contains several functional groups, including methoxy groups, a piperazine ring, and benzothiazole rings .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific study data, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For instance, the presence of the benzothiazole rings could potentially make the compound aromatic .Scientific Research Applications
Antimicrobial Activity
Compounds related to 4-Methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole have been synthesized and exhibited notable antibacterial and antifungal activities. For instance, compounds synthesized from 2-amino-substituted benzothiazoles and p-acetamidobenzenesulfonyl chloride showed considerable antibacterial activity (Patel & Agravat, 2009; Patel, Agravat, & Shaikh, 2011).
Additionally, compounds prepared by heating 2-hydrazino-6-methoxybenzothiazole with diethyl oxalate in the presence of pyridine showed promising antibacterial activity (Vartale et al., 2008).
Antiproliferative and Anti-HIV Activity
Some synthesized derivatives of 1,3-benzothiazole, including those related to this compound, have been evaluated for their antiproliferative activity against human tumor-derived cell lines. Certain compounds showed remarkable effects on human splenic B-lymphoblastoid cells and human acute B-lymphoblastic leukemia cell lines. However, when screened for anti-HIV activity, no significant activity was observed (Al-Soud et al., 2010).
Serotonin3 (5-HT3) Receptor Antagonism
Novel 3-[(4-substituted piperazin-1-yl)alkyl]imidazo[2,1-b][1,3]benzothiazol-2(3H)-ones have been synthesized and evaluated for 5-hydroxytryptamine3 antagonism. One of the synthesized compounds showed favorable 5-hydroxytryptamine3 antagonism in isolated guinea pig ileum, indicating potential application in disorders involving the 5-HT3 receptor (Mahesh, Perumal, & Pandi, 2005).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structures of compounds related to this compound have been analyzed to understand their molecular geometry and intermolecular interactions. These studies help in understanding the properties and potential applications of these compounds (Kumara et al., 2017).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
4-methoxy-2-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2S2/c1-25-13-5-3-7-15-17(13)21-19(27-15)23-9-11-24(12-10-23)20-22-18-14(26-2)6-4-8-16(18)28-20/h3-8H,9-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRKZTWFMACHHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C4=NC5=C(C=CC=C5S4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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